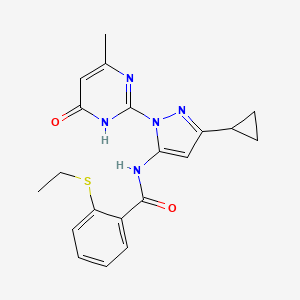
N-(3-cyclopropyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(ethylthio)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(3-cyclopropyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(ethylthio)benzamide" is a benzamide-based heterocyclic compound. The structure suggests that it is a derivative of pyrazolo[3,4-d]pyrimidin-4-one, which is a fused heterocycle known for various biological activities. The presence of a benzamide moiety and substitutions at specific positions on the pyrazole and pyrimidine rings could indicate potential biological activities such as antiviral or herbicidal properties.
Synthesis Analysis
The synthesis of related benzamide-based 5-aminopyrazoles involves a multi-step process starting with the reaction of benzoyl isothiocyanate with malononitrile in KOH–EtOH, followed by alkylation with alkyl halides and subsequent reaction with hydrazine . This method could potentially be adapted for the synthesis of the compound by modifying the substituents and reaction conditions to incorporate the specific cyclopropyl and ethylthio groups.
Molecular Structure Analysis
The molecular structure of benzamide-based heterocycles is characterized using techniques such as mass spectroscopy, 1H NMR, IR, and X-ray analysis . These methods provide detailed information about the molecular framework, including the arrangement of atoms, the presence of functional groups, and the overall three-dimensional conformation, which is crucial for understanding the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
Benzamide-based heterocycles can undergo various chemical reactions depending on their functional groups and substitution patterns. The reactivity of the pyrazole and pyrimidine rings can be influenced by the presence of electron-donating or electron-withdrawing groups, which can affect the compound's ability to participate in further chemical transformations or its interaction with biological systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide-based heterocycles, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of specific substituents can affect these properties, which in turn can impact the compound's biological activity and potential as a pharmaceutical agent. For instance, the lipophilicity introduced by the ethylthio group could enhance cell membrane permeability, while the cyclopropyl group might affect the compound's metabolic stability .
Relevant Case Studies
Case studies involving benzamide-based heterocycles have demonstrated significant biological activities. For example, certain synthesized compounds showed remarkable anti-influenza A virus activity, specifically against the H5N1 subtype, with viral reduction in the range of 85–65% . Another study reported novel derivatives exhibiting herbicidal activity, with some compounds achieving 100% inhibition against the stalk and root of certain plants at specific dosages . These findings suggest that the compound may also possess similar biological properties, warranting further investigation.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Research has shown that compounds with structural similarities to N-(3-cyclopropyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(ethylthio)benzamide have been synthesized and evaluated for their biological activities. For instance, the synthesis of 6-azacadeguomycin and several 3,4,6-trisubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides revealed significant activity against measles in vitro and moderate antitumor activity against L1210 and P388 leukemia, showcasing their potential in antiviral and anticancer research (Petrie et al., 1985).
Antiviral Applications
A study described a new synthesis route for novel benzamide-based 5-aminopyrazoles and their derivatives, demonstrating significant antiviral activities against bird flu influenza (H5N1), suggesting potential applications in combating avian influenza viruses (Hebishy et al., 2020).
Anticancer and Anti-inflammatory Agents
Novel series of pyrazolopyrimidines derivatives were synthesized and showed potential as anticancer and anti-5-lipoxygenase agents. This highlights the role of such compounds in the development of new therapeutic agents for cancer and inflammatory diseases (Rahmouni et al., 2016).
Propiedades
IUPAC Name |
N-[5-cyclopropyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-2-ethylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2S/c1-3-28-16-7-5-4-6-14(16)19(27)22-17-11-15(13-8-9-13)24-25(17)20-21-12(2)10-18(26)23-20/h4-7,10-11,13H,3,8-9H2,1-2H3,(H,22,27)(H,21,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUXZBTGREIZKBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=CC(=NN2C3=NC(=CC(=O)N3)C)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyclopropyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(ethylthio)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyltetrahydro-2H-pyran-2-carboxamide](/img/structure/B3012638.png)
![N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3012640.png)
![6-Tert-butyl-2-[1-(2-phenoxyacetyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B3012641.png)
![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-4-oxochromene-2-carboxamide](/img/structure/B3012643.png)


![3-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-propoxybenzyl)propanamide](/img/structure/B3012652.png)
![4-Methyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B3012654.png)

![3-[Ethyl(oxolan-3-yl)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B3012656.png)
![N6-cyclopentyl-N4-(4-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B3012657.png)

![ethyl 2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3012660.png)